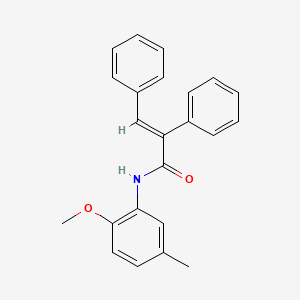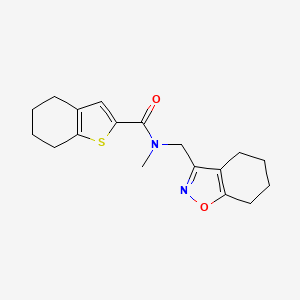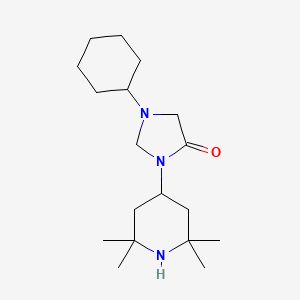![molecular formula C15H25N5O2 B5629896 N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5629896.png)
N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals studied for their interactions with biological receptors and their potential in various applications within medicinal chemistry and pharmacology. Its synthesis and characterization are crucial for understanding its biological activity and potential therapeutic applications.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, including regioselective synthesis for heterocyclic amino acids in protected ester forms. These processes often utilize starting materials such as piperidine carboxylic acids, which are converted through stages involving β-keto esters, β-enamine diketones, and various N-substituted hydrazines to yield the target compounds (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
Molecular structure investigations often employ X-ray crystallography, Hirshfeld, and DFT calculations to analyze the intermolecular interactions that influence the molecular packing of compounds. These studies highlight the importance of hydrogen bonding, N...H, and H...C contacts in stabilizing the molecular structure (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical behavior, including reactions with other compounds and the stability of various conformers, is critical for understanding the compound's potential interactions and mechanisms of action in biological systems. For example, studies have shown how specific substituents affect receptor binding affinity and the potential for the compound to act as an antagonist or agonist depending on its interaction with receptors (Hurst et al., 2002).
Physical Properties Analysis
Physical properties, such as crystalline structure, melting points, and solubility, are essential for the formulation and delivery of potential therapeutic agents. These properties are determined through various analytical techniques, including crystallography and spectroscopy, to ensure the compound's stability and efficacy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological molecules, are fundamental for assessing the compound's therapeutic potential. This includes studies on the compound's binding affinity to receptors, its ability to induce or inhibit biological pathways, and its metabolism within biological systems.
This compound's synthesis, structure, and properties highlight its potential for further research and development in therapeutic applications. Its complex synthesis and the detailed analysis of its molecular structure and interactions provide a foundation for understanding its biological activities and potential applications in medicinal chemistry.
- Synthesis and characterization of novel compounds for potential biological applications (Matulevičiūtė et al., 2021).
- Molecular structure investigations using advanced computational and analytical techniques (Shawish et al., 2021).
- Analysis of chemical reactions and interactions with biological receptors (Hurst et al., 2002).
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential applications. Given its pyrazole core, it may have potential uses in medicinal chemistry, as pyrazole derivatives are known to exhibit a wide range of biological activities .
Propriétés
IUPAC Name |
3-N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-11-8-13(19(4)17-11)9-16-14(21)12-6-5-7-20(10-12)15(22)18(2)3/h8,12H,5-7,9-10H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZOAWCHXUBLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)C2CCCN(C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[3-(4-methoxyphenyl)propanoyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5629830.png)
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5629834.png)
![4-benzyl-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B5629838.png)
![(3aR*,9bR*)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629849.png)

![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)



![9-allyl-1-methyl-4-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5629881.png)
![N-[2-(4-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5629897.png)
![5-{(2S)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5629907.png)
![2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5629917.png)